Ses-ppc

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

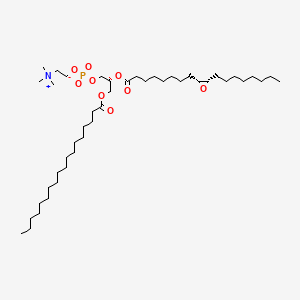

Structure

2D Structure

Properties

CAS No. |

80362-02-3 |

|---|---|

Molecular Formula |

C44H86NO9P |

Molecular Weight |

804.1 g/mol |

IUPAC Name |

[(2R)-3-octadecanoyloxy-2-[8-[(2R,3S)-3-octyloxiran-2-yl]octanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C44H86NO9P/c1-6-8-10-12-14-15-16-17-18-19-20-21-22-26-30-34-43(46)50-38-40(39-52-55(48,49)51-37-36-45(3,4)5)53-44(47)35-31-27-23-25-29-33-42-41(54-42)32-28-24-13-11-9-7-2/h40-42H,6-39H2,1-5H3/t40-,41+,42-/m1/s1 |

InChI Key |

VUBYHMWLLMZONC-BMBFPDSCSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC1C(O1)CCCCCCCC |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC[C@@H]1[C@@H](O1)CCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC1C(O1)CCCCCCCC |

Synonyms |

1-stearoyl-2-(9,10-epoxystearoyl)phosphatidylcholine 1-stearoyl-2-(cis-9,10-epoxystearoyl)phosphatidylcholine 1-stearoyl-2-stearoylphosphatidylcholine SES-PPC |

Origin of Product |

United States |

Historical Trajectories and Foundational Discoveries in Polypropylene Carbonate Research

Inception of Poly(alkylene carbonate) Synthesis: Early Catalytic Systems and Methodologies

The synthesis of poly(alkylene carbonate)s, including PPC, marks a significant advancement in polymer chemistry, particularly in the utilization of carbon dioxide as a C1 feedstock. Early research in this field laid the groundwork for developing catalytic systems capable of copolymerizing epoxides with CO₂. Initial methodologies often involved heterogeneous catalysts, which, while demonstrating the feasibility of the reaction, often suffered from low activity and selectivity.

One of the earliest and most influential discoveries in the copolymerization of CO₂ and epoxides was made by Inoue et al. in 1969, who reported the successful synthesis of poly(propylene carbonate) using a diethylzinc-water catalyst system researchgate.net. This seminal work demonstrated that CO₂ could be incorporated into a polymer backbone, opening new avenues for sustainable polymer production. However, these early systems often produced polymers with broad molecular weight distributions and lacked precise control over the polymer architecture.

Evolution of Carbon Dioxide Copolymerization Strategies for Propylene (B89431) Oxide

The strategies for the copolymerization of carbon dioxide and propylene oxide have evolved considerably, moving from less controlled processes to highly selective and efficient methods. Initially, the focus was on simply achieving the copolymerization. Over time, research shifted towards improving the efficiency, selectivity, and control over the resulting polymer's properties.

Early strategies primarily relied on heterogeneous catalysts, which presented challenges in terms of catalyst recovery and reproducibility. The development of homogeneous catalytic systems marked a significant step forward, offering better control over reaction conditions and often leading to higher activity and selectivity. These systems allowed for a deeper understanding of the reaction mechanisms, facilitating the rational design of more effective catalysts.

Further advancements included the development of strategies to control the regioselectivity and stereoselectivity of the copolymerization, leading to polymers with more defined structures and improved properties. The incorporation of chain transfer agents and functional initiators also became a key strategy to control molecular weight and introduce end-group functionalities, expanding the potential applications of PPC.

Milestones in Catalyst Development for PPC Synthesis

Catalyst development has been a critical driver in the progress of PPC synthesis. Significant milestones include the discovery and refinement of various catalytic systems, each offering unique advantages in terms of activity, selectivity, and polymer properties.

Early Catalyst Systems: As mentioned, the diethylzinc-water system was pioneering. Other early catalysts included various metal oxides and organometallic complexes. These systems, while foundational, often led to the formation of cyclic carbonates as byproducts and had limited control over the polymer's molecular weight.

Porphyrin and Salen Complexes: A major breakthrough came with the introduction of metalloporphyrin and salen complexes. These catalysts, particularly those based on aluminum and zinc, demonstrated improved activity and, crucially, better control over the alternating copolymerization of CO₂ and epoxides, leading to higher carbonate linkages in the polymer backbone. For instance, (salen)cobalt(III) complexes, often paired with a cocatalyst, have shown excellent activity and selectivity for the alternating copolymerization of CO₂ and epoxides, producing PPC with high carbonate content and narrow molecular weight distribution.

Double Metal Cyanide (DMC) Catalysts: DMC catalysts, particularly those based on zinc hexacyanocobaltate, represent another significant milestone. These catalysts are highly active and can produce PPC with high molecular weights, making them suitable for industrial applications. While they can sometimes lead to a higher degree of ether linkages compared to perfectly alternating copolymers, their high activity and robust nature make them economically attractive.

Metal-Organic Frameworks (MOFs) and Supported Catalysts: More recently, research has explored the use of Metal-Organic Frameworks (MOFs) and other supported catalysts. These materials combine the advantages of heterogeneous catalysts (easy separation and recycling) with the tunable active sites often associated with homogeneous systems. This area of research aims to develop highly efficient, recyclable, and robust catalytic systems for sustainable PPC production.

The table below summarizes some key catalysts and their characteristics in PPC synthesis:

| Catalyst Type | Key Metal | Characteristics |

| Diethylzinc-Water System | Zinc | Early system, demonstrated feasibility, broad molecular weight distribution. |

| Metalloporphyrin Complexes | Aluminum, Zinc | Improved alternating copolymerization, higher carbonate linkages, better control over polymer structure. |

| (Salen)Cobalt(III) Complexes | Cobalt | Excellent activity and selectivity for alternating copolymerization, narrow molecular weight distribution. |

| Double Metal Cyanide (DMC) Catalysts | Zinc, Cobalt | High activity, high molecular weight PPC, suitable for industrial scale, may have some ether linkages. |

| Metal-Organic Frameworks (MOFs) / Supported Catalysts | Various | Recyclable, tunable active sites, combines benefits of heterogeneous and homogeneous systems, ongoing research for enhanced performance. |

Detailed Research Findings: Research has consistently focused on improving the turnover frequency (TOF) and selectivity of catalysts towards the formation of carbonate linkages over cyclic carbonate byproducts or ether linkages. For example, studies on salen-cobalt catalysts have shown that modifying the ligand structure can significantly impact the catalyst's performance, leading to higher activity and improved polymer properties. Similarly, the precise control of the reaction conditions, such as CO₂ pressure and temperature, has been found to be crucial for optimizing catalyst efficiency and polymer characteristics.

The development of catalysts that can operate under milder conditions (lower pressure and temperature) is an ongoing area of research, aiming to reduce the energy footprint of PPC production. Furthermore, efforts are directed towards designing catalysts that can produce PPC with specific molecular weights and functionalities for tailored applications.

Advanced Synthetic Methodologies and Catalyst Systems for Polypropylene Carbonate

Homogeneous Catalytic Approaches for PPC Synthesis

The efficient and selective synthesis of PPC relies heavily on the development of advanced catalytic systems. Homogeneous catalysts, favored for their well-defined chemical structures, higher activity, and tunability compared to heterogeneous catalysts, have been extensively studied. nih.gov

Discrete Metal Complexes in Carbon Dioxide Copolymerization

The copolymerization of CO2 and propylene (B89431) oxide is primarily mediated by discrete metal complexes. Various metal centers, including cobalt (Co), chromium (Cr), zinc (Zn), aluminum (Al), and magnesium (Mg), have been explored for this reaction. nih.govresearchgate.net

Early catalytic systems, such as those based on zinc complexes (e.g., ZnEt2/H2O), demonstrated the feasibility of PPC synthesis but often exhibited low polymerization rates or selectivity. nih.gov More advanced systems, particularly those involving cobalt(III) and chromium(III) complexes, have shown remarkable efficiency and selectivity. For instance, (salen)Co(III) complexes have been reported to produce PPC with no detectable byproducts like cyclic carbonate or polypropylene (B1209903) oxide. researchgate.net

The mechanism typically involves the alternating insertion of CO2 and PO into a metal-oxygen bond. The choice of metal, its oxidation state, and the surrounding ligand environment significantly influence the catalytic activity, selectivity towards polycarbonate formation versus cyclic carbonate byproduct, and the polymer's microstructure (e.g., head-to-tail linkages). researchgate.net

Ligand Design and Influence on Catalytic Activity and Selectivity

Ligand design plays a crucial role in tailoring the performance of metal complex catalysts for PPC synthesis. The ligand's electronic and steric properties can profoundly impact the catalyst's activity, selectivity, and the resulting polymer's characteristics. researchgate.netnih.gov

Salen-type ligands are particularly popular in the copolymerization of CO2 and terminal epoxides like propylene oxide due to their ease of synthesis and the wide variety of structural modifications possible. researchgate.net For example, modifications to the axial group (X) of a metal complex and the substituents on the ligand can significantly influence the reaction. Catalyst systems with poor nucleophilic activity tend to lead to higher polypropylene carbonate selectivity, whereas strong nucleophiles may favor cyclic carbonate formation as a major byproduct. researchgate.net

Studies have shown that specific ligand designs can lead to highly regioregular and stereoregular PPC. For instance, chiral (salcy)Co(III) complexes, in conjunction with nucleophilic cocatalysts, have exhibited excellent activity in asymmetric, regio-, and stereo-selective copolymerization of CO2 and racemic propylene oxide. These systems can yield PPC with over 99% carbonate linkages and more than 98% head-to-tail content. researchgate.netsciengine.com The nature of the attacking anion and the stereochemistry of both the catalyst and propylene oxide can also influence the catalytic activity and polymer microstructure. mdpi.com

The following table illustrates the impact of different cobalt-salen based catalyst systems on PPC synthesis:

| Catalyst System | Cocatalyst | Conditions (Pressure, Temp) | Selectivity (PPC vs. Cyclic Carbonate) | Head-to-Tail Linkages | Molecular Weight (Mn) | Dispersity (Đ) | Source |

| (salen)Co(III) complex (Coates et al., 2003) | - | - | No detectable byproduct researchgate.net | - | - | - | researchgate.net |

| (rac)-(salcy)CoOBzF5 | PPNCl | 2.5 MPa, 21 °C | >99% mdpi.com | - | 71.4 kDa mdpi.com | 1.86 mdpi.com | mdpi.com |

| (rac)-(salcy)CoX (X=DNP, Cl, OBzF5) | [PPN]Y (Y=DNP, Cl) | 2.5 MPa, 21 °C | >99% mdpi.com | - | Bimodal MWD mdpi.com | Narrow mdpi.com | mdpi.com |

| (S,S,S)-salenCo(III) complex 1c | PPNCl | 1.0 MPa, ambient temp | >99% carbonate linkages sciengine.com | >98% sciengine.com | Narrow MWD sciengine.com | - | sciengine.com |

Green Chemistry Principles in PPC Synthesis

The synthesis of PPC inherently aligns with green chemistry principles by utilizing CO2 as a renewable feedstock. Further advancements focus on minimizing environmental impact throughout the synthesis process. nih.gov

Solvent-Free and Supercritical Carbon Dioxide Polymerization

To enhance the green credentials of PPC synthesis, significant efforts have been directed towards eliminating or reducing the use of conventional organic solvents. Solvent-free polymerization offers advantages by reducing waste generation and simplifying downstream processing. Supercritical carbon dioxide (scCO2) has emerged as a particularly attractive reaction medium. mdpi.com

In scCO2 polymerization, CO2 serves not only as a reactant but also as a tunable solvent. Its unique properties, such as high diffusivity and low viscosity, can facilitate mass transfer and product separation. This approach can lead to more environmentally benign processes by avoiding volatile organic compounds (VOCs) and their associated hazards.

Energy Efficiency Considerations in Catalytic Processes

Energy efficiency is a critical aspect of sustainable chemical production. In PPC synthesis, catalyst design and process optimization play a vital role in reducing energy consumption. acs.orgnih.gov

The development of highly active catalysts that operate under milder conditions (lower temperatures and pressures) directly contributes to energy savings. For example, catalysts that enable efficient copolymerization at ambient temperatures and moderate CO2 pressures reduce the energy input required for heating and compression. nsf.gov Furthermore, catalysts that achieve high turnover frequencies (TOFs) and turnover numbers (TONs) minimize the amount of catalyst needed, thereby reducing the energy associated with catalyst synthesis and recovery. nih.gov Process intensification strategies, such as developing one-step conversion methods, can also lead to significantly lower capital costs and improved energy efficiency by reducing the number of unit operations. acs.org

Post-Polymerization Modification and Functionalization Strategies

Post-polymerization modification and functionalization strategies are crucial for tailoring the properties of PPC for diverse applications and expanding its utility. These methods allow for the introduction of new functionalities without altering the fundamental polymer backbone. nih.gov

One common approach involves end-group functionalization, where the terminal groups of the PPC chains are chemically modified. This can introduce reactive sites for further reactions, allowing for the synthesis of block copolymers or graft copolymers with tailored properties. For instance, the synthesis of well-defined block copolymers originating from CO2/epoxides and their functionalization employing thiol-ene click chemistry has been explored. nsf.gov

The incorporation of a third monomer during copolymerization (terpolymerization) can also fundamentally change the main chain structure and enhance properties. nih.gov For example, the terpolymerization of propylene oxide, phthalic anhydride (B1165640), and CO2 can lead to copolymers with enhanced properties. rsc.org Strategies like one-pot/one-step or one-pot/two-step approaches are employed to synthesize multi-block copolymers, such as PPC-P-co-PLA, which can exhibit improved thermal properties. rsc.org The ability to control the molecular weight distribution and introduce specific functionalities through these modification strategies is key to expanding PPC's applicability in advanced materials.

Molecular Architecture and Structure Property Relationships Research Perspective

Spectroscopic Characterization Techniques for Polymer Microstructure Elucidation

Spectroscopic methods are indispensable tools for determining the chemical structure and subtle microstructural features of polymers like PPC.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for detailed structural analysis of polymers in solution. carbon-dioxide-properties.comthegoodscentscompany.comuni.lupollinatorhub.eusigmaaldrich.com Specifically, multinuclear NMR, such as ¹H and ¹³C NMR, can provide information on the monomer sequence distribution within the PPC backbone (e.g., head-to-tail or head-to-head linkages) and the nature of the polymer chain ends. uni.lusigmaaldrich.com

For end-group analysis, characteristic signals corresponding to the protons or carbons near the chain termini can be identified and integrated. By comparing the integrals of end-group signals to those of the main chain repeat units, the number-average molecular weight (Mn) can be estimated. fishersci.ca Furthermore, if PPC is modified with specific end-groups, such as through end-capping reactions, NMR can confirm the successful incorporation and quantify the degree of functionalization. nih.gov The chemical shifts and splitting patterns in NMR spectra are highly sensitive to the local chemical environment, allowing researchers to differentiate between various end-group structures and analyze the tacticity of the propylene (B89431) oxide units within the chain (isotactic, syndiotactic, or atactic arrangements). medrxiv.org

Fourier-Transform Infrared (FTIR) spectroscopy is widely used to identify the functional groups present in a polymer and to confirm the successful synthesis of a desired structure. carbon-dioxide-properties.comnih.govwikipedia.orgamericanelements.comfishersci.beuni.lu For PPC, characteristic absorption bands are observed for the carbonate carbonyl group (around 1740 cm⁻¹), the ether linkages (around 1100-1300 cm⁻¹), and the C-H stretching and bending vibrations of the propylene units. wikipedia.org

In research syntheses, FTIR can be used to monitor the progress of polymerization reactions and to detect the presence of residual monomers or byproducts. fishersci.be Changes in the intensity or position of specific peaks can also provide insights into interactions between polymer chains or the formation of hydrogen bonds, particularly if polar end-groups are present or if PPC is blended with other materials. nih.govontosight.ai While less quantitative for end-group analysis compared to NMR, FTIR can still provide qualitative evidence for the presence of certain end functionalities if they have distinct absorption bands. nih.gov

Investigations into Molecular Weight Distribution and Polydispersity Index in Research Batches

The molecular weight and its distribution are fundamental properties that significantly impact the physical and mechanical behavior of a polymer. fishersci.ca In research, controlling and characterizing the molecular weight of PPC is crucial for ensuring reproducible properties and for understanding the relationship between chain length and performance.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for determining the molecular weight distribution (MWD) of polymers. fishersci.cachembase.cn GPC separates polymer chains based on their hydrodynamic volume in a solution. By using appropriate calibration standards, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) can be calculated from the resulting chromatogram. fishersci.caatamankimya.com

The PDI is a measure of the breadth of the molecular weight distribution, with a value of 1 indicating a perfectly monodisperse polymer (all chains have the same length). fishersci.ca Research on PPC synthesis often aims to achieve controlled polymerization, resulting in polymers with targeted molecular weights and narrow PDIs. chembase.cn A broad PDI indicates a wide range of chain lengths, which can affect properties such as mechanical strength, thermal stability, and processing behavior. For example, lower molecular weight PPC can exhibit poor thermal stability.

Research findings often present molecular weight data in tables, illustrating the effect of different catalysts or polymerization conditions on Mn, Mw, and PDI. For instance, studies might show how variations in catalyst structure or reaction parameters influence chain growth and termination steps, leading to different MWDs. fishersci.cachembase.cn

Amorphous and Semicrystalline Morphology Studies Relevant to Polymerization Conditions

Polymer morphology refers to the solid-state structure, specifically whether the polymer chains are arranged in an ordered crystalline lattice or a disordered amorphous state. medrxiv.org PPC is generally considered an amorphous polymer, meaning its chains lack long-range crystalline order. uni.lu This amorphous nature is reflected in its thermal properties, typically showing a glass transition temperature (Tg) but no distinct melting point (Tm). The Tg of PPC is relatively low, typically ranging from 18 to 41 °C, depending on factors such as molecular weight and the presence of co-monomer units or end-groups. uni.lu

However, the tacticity of the propylene oxide units can influence the potential for crystallinity. While atactic PPC is amorphous, stereoregular PPC (isotactic or syndiotactic) can exhibit some degree of crystallinity. medrxiv.org Polymerization conditions, particularly the choice of catalyst, play a significant role in controlling the stereochemistry and thus the resulting morphology. chembase.cn

Studies on PPC morphology often utilize techniques such as Differential Scanning Calorimetry (DSC) to measure the glass transition temperature and assess the presence or absence of a melting point. Wide-angle X-ray Scattering (WAXS) or X-ray Diffraction (XRD) can be used to detect and quantify crystallinity if present in modified or stereoregular PPC samples. Microscopic techniques like atomic force microscopy (AFM) or scanning electron microscopy (SEM) can provide visual information on the surface morphology and phase separation in blends or composites involving PPC.

Degradation Pathways and Environmental Fate Studies Mechanistic Focus

Unzipping and Random Chain Scission Mechanisms in Thermal Decomposition Research

The thermal stability of PPC is a critical factor in its processing and application, with decomposition onset temperatures typically ranging from 180 °C to 240 °C. nih.govmdpi.com Two primary mechanisms govern the thermal degradation of PPC: unzipping (or backbiting) and random chain scission. mdpi.comacs.orgresearchgate.net

The unzipping mechanism , often initiated by the terminal hydroxyl groups of the polymer chain, involves a "backbiting" reaction that leads to the formation of cyclic propylene (B89431) carbonate. mdpi.comnih.gov This process is considered an autocatalytic process of the hydroxyl end-groups and is more prevalent at lower degradation temperatures. mdpi.comresearchgate.net The presence of water and Lewis acids can also generate hydroxide (B78521) or carbonate chain ends, which subsequently leads to rapid unzipping. acs.org

Random chain scission , on the other hand, becomes the dominant degradation pathway at temperatures higher than 200 °C. acs.org This mechanism involves the random cleavage of the polymer backbone, resulting in the formation of carbon dioxide and compounds with terminal alkene bonds. mdpi.com The activation energy for random scission is higher than that for unzipping, which is why it occurs at elevated temperatures. researchgate.net Both mechanisms can occur simultaneously, with their prevalence depending on the temperature and the presence of nucleophiles in the system. researchgate.net

The thermal degradation behavior of PPC is influenced by several factors, including its molecular weight, the catalyst used in its synthesis, and whether the polymer chains have been end-capped. acs.org End-capping the hydroxyl terminal groups is a known strategy to enhance the thermal stability of PPC by inhibiting the unzipping reaction. researchgate.netrsc.org

Below is a table summarizing the key differences between the two thermal degradation mechanisms:

| Feature | Unzipping (Backbiting) | Random Chain Scission |

| Primary Product | Cyclic propylene carbonate | Carbon dioxide, compounds with terminal alkene bonds |

| Initiation Point | Terminal hydroxyl groups | Random points along the polymer backbone |

| Dominant Temperature Range | 150 - 180 °C | > 200 °C |

| Influencing Factors | Presence of hydroxyl end-groups, water, Lewis acids | Higher temperatures |

Hydrolytic Degradation Mechanisms in Controlled Environments

PPC is susceptible to hydrolytic degradation due to the presence of ester groups (-COO-) in its backbone, which can be easily cleaved by water molecules. mdpi.comtandfonline.com This process leads to a reduction in the polymer's molecular weight and a decline in its mechanical properties, often before any significant mass loss is observed. tandfonline.com

The rate of hydrolytic degradation is influenced by factors such as the pH of the environment. tandfonline.com Studies on blends of polylactide (PLA) and PPC have shown that the degradation rate is higher at more alkaline pH values, which favors the hydrolysis of the ester bonds. tandfonline.com The presence of PPC in these blends was also found to accelerate the hydrolytic degradation of PLA, as PPC is more hydrophilic. tandfonline.com

The mechanism of hydrolytic degradation involves the random cleavage of the ester bonds within the polymer chain. tandfonline.com This process is accelerated by the diffusion of water molecules into the polymer matrix. The degradation products are typically water-soluble, low-molecular-weight oligomers and monomers. mdpi.com

Biodegradation Mechanisms by Microbial Consortia and Enzymatic Action

The complete degradation of PPC in various environments is one of its key advantages. nih.gov This process can occur through the action of microorganisms and their enzymes.

Several studies have identified microbial strains capable of degrading PPC. For instance, research on the effects of PPC plastic film mulching on soil microbial communities has indicated that bacteria such as Pseudomonas, Flavobacterium, and Rhizobacter are dominant in the degradation process. mdpi.com Pseudomonas has also been noted for its ability to degrade other plastics like low-density polyethylene (B3416737) (LDPE). mdpi.com Flavobacterium is known to form biofilms on plastic surfaces and degrade plasticizers. mdpi.com It is speculated that Paenarthrobacter nitroguajacolicus and Rhodanobacter sp. may play a crucial role in the degradation of PPC film. mdpi.com The biodegradation process often involves chemoheterotrophy and aerobic chemoheterotrophy, with metabolic activities related to aromatic hydrocarbon, hydrocarbon, and general plastic degradation being significant. mdpi.com

The enzymatic degradation of PPC involves hydrolase enzymes that break down the polymer chains. nih.gov However, studies have shown that PPC can be relatively resistant to enzymatic degradation compared to other biodegradable polyesters like polycaprolactone (B3415563) (PCL). mdpi.com

Research has shown that lipases from Pseudomonas spp. and Rhizopus arrhizus exhibit very poor hydrolytic activity against PPC films. mdpi.com This limited degradation could be due to the physical properties of PPC, such as its high glass transition temperature, and the presence of methyl substituents in the polymer backbone, which may hinder the enzyme's access to the active site. mdpi.com In contrast, a copolymer of PPC and PCL, poly(propylene carbonate-co-ε-caprolactone), was found to be degraded by Rhizopus arrhizus lipase, ColoneZyme A, and Proteinase K. mdpi.com This suggests that the chemical structure of the polymer plays a significant role in its susceptibility to enzymatic attack.

The general mechanism of enzymatic degradation of polymers like PPC involves the secretion of extracellular enzymes by microorganisms. researchgate.net These enzymes, typically hydrolases, catalyze the cleavage of the polymer chains into smaller molecules with the help of water. nih.gov The microorganisms can then utilize these degradation products as a source of carbon and energy. nih.gov

Interactions with Biological Systems and Research Applications Excluding Clinical Trials

Tissue Engineering Scaffolds: Design and Degradation Studies in Research Models

Poly(propylene carbonate) has been explored as a material for fabricating scaffolds in tissue engineering research due to its biodegradability and potential to be processed into porous structures that can support cell growth and tissue regeneration. nih.govnih.govatamankimya.com The design of these scaffolds often involves techniques such as electrospinning, which can produce fibrous mats with high surface area suitable for cell adhesion and proliferation. nih.govatamankimya.comfishersci.be The microstructure and porosity of electrospun scaffolds can be controlled to influence cellular infiltration and migration. fishersci.be

Degradation studies are a critical component of evaluating PPC for tissue engineering. These studies assess how the material breaks down in biological or simulated biological environments over time. Research has investigated the degradation behavior of PPC through methods such as soil burial and immersion in buffer solutions. nih.gov These studies have shown that PPC is biodegradable, with the rate of degradation influenced by the environment. For example, the weight loss of PPC films buried in soil was observed to be slower than that of films immersed in a buffer solution (pH 6) over a six-month period. nih.gov

Table 1 summarizes representative findings from a degradation study on PPC films.

| Degradation Environment | Time Period | Approximate Weight Loss (%) | Notes |

| Buffer Solution (pH 6) | 2 months | 4.59 | Rapid initial weight loss |

| Buffer Solution (pH 6) | 6 months | Not specified (increased) | Weight loss continued |

| Soil Burial | 6 months | Slower than buffer | Gradual weight loss |

The degradation mechanism of PPC has been correlated with changes in sample morphology and spectroscopic data. nih.gov The inherent biodegradability of PPC makes it an attractive candidate for temporary scaffold applications where the material is intended to degrade as new tissue forms.

Role in Drug Delivery Systems: Polymer Design for Controlled Release in Preclinical Studies

Polymers are widely utilized as platforms for drug delivery systems, offering advantages in controlling drug release kinetics and targeting. While the search results provide general information on the use of polymers and nanoparticles in drug delivery, specific detailed research findings on the design of PPC polymers specifically for controlled release in preclinical drug delivery systems were not prominently featured.

Poly(propylene carbonate)'s properties, such as its oxygen barrier characteristics ontosight.ai and biodegradability nih.gov, could potentially be relevant for drug delivery applications, particularly in the design of controlled-release formulations or biodegradable carriers. However, the consulted literature did not provide specific examples of how the polymer structure of PPC is tailored or modified for controlled drug release in preclinical studies within the scope of this review. Research in drug delivery systems explores various polymer designs and strategies to overcome challenges like poor solubility, stability, and targeting of therapeutic agents.

Investigational Applications as Research Probes or Biosensors

The use of chemical compounds and materials as research probes or components of biosensors is an active area of investigation. Research probes are used to study biological processes, while biosensors are designed to detect specific biological molecules or events. Techniques like scanning probe electrochemistry are employed in sensor and biosensor research. Luminescence and fluorescent probes are also important tools for biological detection and imaging.

Based on the available search results, there is no direct evidence or detailed research specifically describing the investigational applications of poly(propylene carbonate) as research probes or biosensors. The literature reviewed discusses probes and biosensors as a general category of research tools, often based on different chemical principles and materials.

Advanced Analytical and Computational Methodologies in Polypropylene Carbonate Research

In Situ Monitoring of Polymerization Reactions

In situ monitoring techniques allow for real-time observation of polymerization reactions, providing valuable data on reaction kinetics, mechanisms, and the evolution of polymer properties. Techniques such as in situ IR spectroscopy have been employed to track changes in the concentration of reactants and products, like the consumption of propylene (B89431) oxide and the formation of PPC and cyclic propylene carbonate. acs.org This allows researchers to understand the selectivity of the polymerization towards linear polymer chains versus cyclic byproducts under different conditions, such as varying CO2 pressure and temperature. acs.org Monitoring the formation of specific chemical bonds, such as the carbonate carbonyl group in PPC, is possible with these methods. mdpi.com

Computational Chemistry and Molecular Dynamics Simulations of Polymerization and Degradation

Computational chemistry and molecular dynamics (MD) simulations play a vital role in understanding the reaction mechanisms at the atomic and molecular level, which can be difficult to probe experimentally. These methods can be used to calculate energy barriers for different reaction pathways, such as the insertion of CO2 into metal-alkoxide bonds in catalytic polymerization or the "hydroxyl backbite" mechanism leading to PPC degradation. mdpi.comacs.org MD simulations can provide insights into the conformational behavior of polymer chains, their interactions with catalysts or solvents, and the dynamics of degradation processes. Theoretical calculations can complement experimental findings to elucidate the roles of different components in catalytic systems and predict how modifications to catalysts or monomers might affect polymerization efficiency and selectivity. acs.org Computational studies can also investigate the thermal degradation pathways of PPC, including random chain scission and unzipping processes, and the influence of factors like molecular weight on thermal stability. researchgate.netresearchgate.net

Rheological Characterization of Polymer Melts for Process Optimization in Research

Rheology, the study of the flow and deformation of matter, is essential for understanding the processing behavior of PPC melts. Techniques such as oscillatory rheometry are used to measure parameters like complex viscosity, storage modulus (G'), and loss modulus (G''). psu.eduresearchgate.net These properties are critical for optimizing melt processing techniques like extrusion and injection molding, particularly when preparing PPC-based composites. mdpi.comnih.govresearchgate.net The rheological behavior of PPC is influenced by its molecular weight and molecular weight distribution. researchgate.net Studies have shown that the addition of fillers can significantly impact the rheological properties of polypropylene (B1209903) composites, increasing viscosity and moduli, which is important for applications like additive manufacturing. psu.edumdpi.comresearchgate.net Rheological measurements can also provide information about the internal structure and morphology of polymer composites. psu.edu

Microscopic and Spectroscopic Techniques for Morphological and Compositional Analysis in Research Samples

A range of microscopic and spectroscopic techniques are indispensable for characterizing the morphology, structure, and composition of PPC and its composites.

Emerging Research Directions and Future Outlook

Novel Monomers and Copolymer Systems Incorporating Carbon Dioxide

Significant research is focused on expanding the scope of CO2-based polymers beyond simple copolymers like PPC by incorporating novel monomers. This involves the copolymerization of propylene (B89431) oxide and CO2 with other epoxides, lactones, or anhydrides to synthesize terpolymers with tailored properties. fishersci.ie For instance, studies have explored the one-pot synthesis of thermoplastic PPC containing cross-linked networks by copolymerization of carbon dioxide, propylene oxide, maleic anhydride (B1165640) (MA), and furfuryl glycidyl (B131873) ether (FGE). fishersci.co.uk The incorporation of MA and FGE has been shown to improve the thermal and dimensional stability of the resulting copolymers. fishersci.co.uk

Catalyst development remains a key area in facilitating the copolymerization of epoxides and CO2. Novel bimetallic cobalt complexes, for example, have been investigated for the ring-opening copolymerization of propylene oxide and CO2, demonstrating good activity under mild conditions. wikipedia.org The exploration of different catalyst systems aims to enhance polymerization activity, control polymer microstructure, and enable the synthesis of copolymers with varying compositions and properties. fishersci.iewikipedia.orgthegoodscentscompany.com

The synthesis of polycarbonates from cyclic carbonate monomers, such as trimethylene carbonate (TMC), also represents a promising avenue, particularly for biomedical applications. wikiwand.comnih.govumons.ac.beumons.ac.benih.gov While not directly involving CO2 copolymerization in the same manner as PPC synthesis from epoxides, research into ring-opening polymerization of cyclic carbonates contributes to the broader field of aliphatic polycarbonates with potential for diverse applications. umons.ac.beumons.ac.be

Integration of PPC in Sustainable Material Cycles and Circular Economy Research

The inherent biodegradability of PPC positions it as a relevant material within the context of sustainable material cycles and the circular economy. fishersci.ie The drive towards a circular economy necessitates a shift from linear "take-make-dispose" models to systems where resources are reused, recycled, and regenerated. uni.lusigmaaldrich.com PPC's ability to degrade in the environment offers an end-of-life option that aligns with circularity principles, reducing persistence in landfills and potentially enabling biological cycling. sigmaaldrich.com

Research in this area focuses on understanding and optimizing the biodegradation process of PPC in various environments. Furthermore, the utilization of CO2, a greenhouse gas, as a feedstock for PPC synthesis directly contributes to carbon capture and utilization strategies, aligning with the goals of reducing carbon footprints and creating value from waste streams. fishersci.ie

While the search results also highlight circular economy initiatives in other sectors, such as the utilization of ash from power plants or general waste management uni.lu, the focus for PPC lies in its potential to create a more sustainable plastic lifecycle through its bio-based origin (partially from CO2) and its biodegradability. Integrating PPC into sustainable material cycles involves not only its degradation but also exploring possibilities for chemical recycling or feedstock recovery, although the search results did not provide specific details on these aspects for PPC.

Advancements in High-Performance PPC Materials for Specialized Research Tools

Improving the mechanical, thermal, and other performance characteristics of PPC is crucial for expanding its utility, potentially including specialized research tools. Pristine PPC often suffers from limitations such as low glass transition temperature (Tg), low thermal stability, and an amorphous nature, which can lead to issues like cold flow. fishersci.iefishersci.co.ukfishersci.pt

Significant efforts are directed towards modifying PPC to overcome these drawbacks. Strategies include blending PPC with other polymers, incorporating additives or fillers, and various copolymerization and cross-linking techniques. fishersci.iefishersci.co.ukfishersci.pt For example, hot pressing of atactic PPC has been shown to increase tensile elongation and reduce the modulus of elasticity, with the release of a small amount of propylene carbonate acting as a plasticizer. fishersci.pt

Interactive Table 1: Effect of Hot Pressing Temperature on Atactic PPC Properties fishersci.pt

| Pressing Temperature (°C) | Modulus of Elasticity (GPa) | Yield Strength (MPa) | Tensile Elongation (%) | Glass Transition Temperature (°C) | Molar Content of Propylene Carbonate (%) |

|---|---|---|---|---|---|

| 110 | 1.94 | 38 | 140 | 39.4 | - |

Note: This table presents data from a specific study and illustrates the potential for tuning PPC properties through processing. Interactivity is simulated in this format.

Terpolymerization with co-monomers and the introduction of cross-links have demonstrated improvements in thermal and dimensional stability, effectively addressing the cold-flow problem. fishersci.co.uk These advancements in material properties can pave the way for using PPC in more demanding applications, although specific examples of "specialized research tools" made from high-performance PPC were not detailed in the search results. The ability to tune properties suggests potential uses in areas requiring specific mechanical flexibility, thermal stability, or biodegradability.

Multiscale Modeling Approaches for Predicting Polymer Behavior in Research Scenarios

Multiscale modeling is an increasingly valuable tool for understanding and predicting the behavior of polymers, including polycarbonates, across different length and time scales. nih.govnih.govsigmaaldrich.comnih.gov This approach bridges the gap between molecular-level interactions and macroscopic material properties, providing insights that are difficult to obtain through experimental methods alone. sigmaaldrich.com

For PPC and related amorphous polymers, multiscale modeling can be used to investigate mechanical behavior, understand deformation mechanisms, and predict material response under various conditions such as temperature, strain rates, and stress states. nih.govsigmaaldrich.com Techniques range from quantum mechanics calculations to determine structures and properties for atomistic simulations, to molecular dynamics simulations and continuum mechanics models. nih.govsigmaaldrich.comnih.gov

Interactive Table 2: Multiscale Modeling Approaches for Amorphous Polymers nih.govsigmaaldrich.comnih.gov

| Scale of Modeling | Typical Methods | Information Provided | Relevance to Polymer Behavior |

|---|---|---|---|

| Quantum Mechanics | DFT, CASSCF, MINDO, AM1 | Electronic structure, bond energies, molecular geometry | Provides input parameters for atomistic simulations, understanding reaction mechanisms |

| Atomistic/Coarse-Graining | Molecular Dynamics (MD) | Chain conformations, local dynamics, glass transition temperature, diffusion | Understanding molecular motion, relaxation processes, and their influence on macroscopic properties |

Note: This table provides a simplified overview of multiscale modeling approaches. Interactivity is simulated in this format.

Multiscale modeling can aid in the design of new PPC materials with desired properties by allowing researchers to predict the outcome of incorporating novel monomers or modifying the polymer architecture before extensive experimental synthesis. sigmaaldrich.com It can also help in understanding the degradation mechanisms of PPC in different environments, contributing to its integration into sustainable cycles. fishersci.ie While some studies focus on other polycarbonates like poly(trimethylene carbonate) nih.gov or poly(propylene oxide) nih.gov, the principles and methodologies are applicable to PPC, providing a powerful tool for future research and development.

Q & A

Table 1. Comparison of Research Question Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.